molecular formula C11H24S2 B1601158 1,11-Undecanedithiol CAS No. 63476-06-2

1,11-Undecanedithiol

Cat. No.: B1601158
CAS No.: 63476-06-2
M. Wt: 220.4 g/mol
InChI Key: ODMTYGIDMVZUER-UHFFFAOYSA-N
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Description

1,11-Undecanedithiol: is an organic compound with the molecular formula C11H24S2 . It is a dithiol, meaning it contains two thiol (-SH) groups. The structure of this compound consists of an eleven-carbon chain with thiol groups attached to the first and eleventh carbon atoms. This compound is known for its applications in various fields, including material science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,11-Undecanedithiol can be synthesized through several methods. One common method involves the reaction of 1,11-dibromoundecane with sodium hydrosulfide (NaHS) in a polar solvent such as dimethylformamide (DMF). The reaction proceeds as follows:

Br-(CH2)11-Br+2NaHSHS-(CH2)11-SH+2NaBr\text{Br-(CH}_2\text{)}_{11}\text{-Br} + 2 \text{NaHS} \rightarrow \text{HS-(CH}_2\text{)}_{11}\text{-SH} + 2 \text{NaBr} Br-(CH2​)11​-Br+2NaHS→HS-(CH2​)11​-SH+2NaBr

The reaction is typically carried out under reflux conditions to ensure complete conversion of the dibromoundecane to the dithiol.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

1,11-Undecanedithiol undergoes various chemical reactions, including:

  • Oxidation: The thiol groups can be oxidized to form disulfides. For example, oxidation with hydrogen peroxide (H2O2) yields 1,11-undecanedisulfide.

    2HS-(CH2)11-SH+H2O2HS-(CH2)11-S-S-(CH2)11-SH+2H2O2 \text{HS-(CH}_2\text{)}_{11}\text{-SH} + \text{H}_2\text{O}_2 \rightarrow \text{HS-(CH}_2\text{)}_{11}\text{-S-S-(CH}_2\text{)}_{11}\text{-SH} + 2 \text{H}_2\text{O} 2HS-(CH2​)11​-SH+H2​O2​→HS-(CH2​)11​-S-S-(CH2​)11​-SH+2H2​O

  • Reduction: The thiol groups can be reduced to form the corresponding hydrocarbons. For example, reduction with lithium aluminum hydride (LiAlH4) yields undecane.

    HS-(CH2)11-SH+2LiAlH4CH3-(CH2)9-CH3+2LiAlH3S\text{HS-(CH}_2\text{)}_{11}\text{-SH} + 2 \text{LiAlH}_4 \rightarrow \text{CH}_3\text{-(CH}_2\text{)}_{9}\text{-CH}_3 + 2 \text{LiAlH}_3\text{S} HS-(CH2​)11​-SH+2LiAlH4​→CH3​-(CH2​)9​-CH3​+2LiAlH3​S

  • Substitution: The thiol groups can participate in nucleophilic substitution reactions. For example, reaction with alkyl halides can yield thioethers.

    HS-(CH2)11-SH+R-XHS-(CH2)11-S-R+HX\text{HS-(CH}_2\text{)}_{11}\text{-SH} + \text{R-X} \rightarrow \text{HS-(CH}_2\text{)}_{11}\text{-S-R} + \text{HX} HS-(CH2​)11​-SH+R-X→HS-(CH2​)11​-S-R+HX

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), iodine (I2), or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides (R-X), base catalysts.

Major Products:

    Oxidation: 1,11-Undecanedisulfide.

    Reduction: Undecane.

    Substitution: Thioethers.

Scientific Research Applications

1,11-Undecanedithiol has a wide range of applications in scientific research:

    Material Science: It is used in the self-assembly of monolayers on gold surfaces, which are important for the development of sensors and nanotechnology.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including polymers and pharmaceuticals.

    Biology and Medicine: The thiol groups in this compound can interact with biological molecules, making it useful in the study of protein-thiol interactions and as a potential therapeutic agent.

    Industry: It is used in the production of adhesives, coatings, and other materials that require strong bonding properties.

Mechanism of Action

The mechanism of action of 1,11-Undecanedithiol primarily involves the reactivity of its thiol groups. Thiol groups are nucleophilic and can form strong bonds with electrophilic centers. This reactivity allows this compound to participate in various chemical reactions, including the formation of disulfide bonds, which are crucial in biological systems and material science.

Molecular Targets and Pathways:

    Protein Interactions: The thiol groups can form disulfide bonds with cysteine residues in proteins, affecting protein structure and function.

    Surface Chemistry: In material science, the thiol groups can bind to metal surfaces, forming self-assembled monolayers that modify the surface properties.

Comparison with Similar Compounds

    1,8-Octanedithiol: A shorter-chain dithiol with similar reactivity but different physical properties.

    1,6-Hexanedithiol: Another shorter-chain dithiol used in similar applications.

    1,4-Butanedithiol: A dithiol with a much shorter carbon chain, leading to different reactivity and applications.

Uniqueness of 1,11-Undecanedithiol:

This compound is unique due to its longer carbon chain, which provides greater flexibility and spacing between the thiol groups. This property makes it particularly useful in applications requiring longer molecular spacers, such as in the formation of self-assembled monolayers and in the synthesis of polymers with specific properties.

Properties

IUPAC Name

undecane-1,11-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24S2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h12-13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMTYGIDMVZUER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCS)CCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10493328
Record name Undecane-1,11-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63476-06-2
Record name Undecane-1,11-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,11-Undecanedithiol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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